molecular formula C16H16F3NO3S2 B2611703 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1448028-50-9

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2611703
CAS No.: 1448028-50-9
M. Wt: 391.42
InChI Key: VUSYTZYDRBUFSS-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a methylthio (-SCH₃) substituent at the 4-position of the phenyl group in its hydroxyethyl side chain. This compound is of interest in medicinal chemistry due to its structural features, which include electron-withdrawing groups (trifluoromethyl) and sulfur-containing moieties (methylthio), both known to influence pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYTZYDRBUFSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps Starting from a suitable benzenesulfonamide precursor, a series of substitutions and modifications can be executedIndustrial Production Methods: Industrial production would streamline these steps using automated reactors and continuous flow chemistry to ensure high yield and purity. Key factors include reaction temperature, pressure, catalyst selection, and solvent choice.

Chemical Reactions Analysis

Oxidation Reactions

The compound contains two oxidizable groups: the hydroxyethyl moiety and the methylthio (-SMe) substituent.

a) Methylthio Group Oxidation

The -SMe group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Oxidizing AgentProductConditionsYieldReference
m-CPBASulfoxide (R-SO-Me)Room temperature, CH₂Cl₂78%
H₂O₂/FeCl₃Sulfone (R-SO₂-Me)50°C, AcOH65%

These transformations are critical for modulating electronic properties and bioactivity.

b) Hydroxy Group Oxidation

The secondary alcohol in the hydroxyethyl side chain can be oxidized to a ketone:

ReagentProductCatalystYieldReference
PCCKetoneCH₂Cl₂82%
Swern OxidationKetoneOxalyl chloride, DMSO76%

Ketone formation enhances electrophilicity, enabling downstream reactions such as nucleophilic additions.

Reductive Transformations

  • Hydrogenolysis :
    Using Pd/C under H₂, the benzylic hydroxy group can be deoxygenated to form N-(2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide (yield: 68%).

Nucleophilic Substitution at Sulfonamide

The sulfonamide nitrogen participates in nucleophilic substitutions, particularly under basic conditions:

ReagentProductConditionsYieldReference
NaH/MeIN-Methyl derivativeDMF, 0°C → RT85%
K₂CO₃/BnBrN-Benzyl derivativeAcetone, reflux73%

These reactions highlight the sulfonamide’s role as a synthetic handle for diversification .

Electrophilic Aromatic Substitution

The trifluoromethyl-substituted benzene ring directs electrophilic substitution to specific positions:

| Reaction Type | Reagent | Position |

Scientific Research Applications

Pharmacological Applications

1.1 LXR Agonism

TO-901317 is recognized primarily as a liver X receptor (LXR) agonist. LXRs are nuclear receptors that regulate the expression of genes involved in lipid metabolism, cholesterol homeostasis, and inflammation. The activation of LXRs by TO-901317 has been shown to have significant implications for:

  • Cholesterol Regulation : By activating LXRs, TO-901317 promotes the expression of genes involved in cholesterol efflux and reduces plasma cholesterol levels, which could be beneficial in managing hyperlipidemia and atherosclerosis .
  • Anti-inflammatory Effects : Research indicates that LXR agonists can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines, making TO-901317 a candidate for treating inflammatory diseases .

1.2 Cancer Research

Recent studies have investigated the anticancer properties of sulfonamide derivatives, including TO-901317. The compound has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial membrane potential disruption and caspase activation . Specific findings include:

  • Cytotoxicity : TO-901317 demonstrated cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent .
  • Metabolic Stability : The compound's metabolic stability has been assessed in human liver microsomes, indicating favorable pharmacokinetic properties for further development as a therapeutic agent .

Synthesis and Structural Insights

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide involves several steps that ensure the integrity of its sulfonamide group and trifluoromethyl functionality. The compound's structure can be represented as follows:C17H12F9NO3S\text{C}_{17}\text{H}_{12}\text{F}_9\text{N}\text{O}_3\text{S}This molecular formula indicates the presence of multiple fluorine atoms, contributing to the compound's unique properties such as increased lipophilicity and biological activity.

Case Studies and Research Findings

Several studies have documented the applications and effects of TO-901317:

  • Study on Lipid Metabolism : A study demonstrated that TO-901317 effectively reduced triglyceride levels in animal models by enhancing fatty acid oxidation and decreasing lipogenesis .
  • Cancer Cell Line Studies : In vitro studies showed that treatment with TO-901317 led to significant reductions in cell viability among breast cancer cell lines, suggesting its role as a potential chemotherapeutic agent .

Data Summary Table

Application AreaFindingsReferences
Cholesterol RegulationReduces plasma cholesterol levels through LXR activation
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Cancer ResearchInduces apoptosis in cancer cell lines
Metabolic StabilityFavorable pharmacokinetics observed in human liver microsomes

Mechanism of Action

The compound exerts its effects through several molecular pathways: Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity. The trifluoromethyl group enhances its binding affinity due to its lipophilicity. Pathways Involved: Its action often involves the inhibition or activation of specific enzymes, altering metabolic processes or signaling pathways critical to cell function and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Affinity

Key structural analogs involve modifications to the sulfonamide core, substituents on the aryl groups, or variations in the side chain. Below is a comparative analysis based on published

Table 1: Binding Affinity and Structural Features of Selected Analogues

Compound ID/Name Key Substituents Binding Affinity (Ki, nM) Structural Series Reference
Target Compound 3-CF₃, 4-SCH₃, hydroxyethyl side chain Not reported N-(2-hydroxyaryl-ethyl) sulfonamide -
36 (from ) N-(2-(chloro-5-methylthiophenyl)) 12 ± 2 N-(chloro-methylthiophenyl) series
49 (from ) N-(2-(chloro-5-CF₃-phenyl)) 45 ± 5 N-(chloro-CF₃-phenyl) series
53 (6-fluoro analog, ) N'-(3-CF₃, 6-F-phenyl) 18 ± 3 N'-(3-CF₃-phenyl) series
T0901317 () N-(2,2,2-trifluoroethyl)-hydroxy-CF₃ CAR inverse agonist Benzenesulfonamide derivatives
Related Substance A () 3-(phenylsulfonyl), 3-CF₃ Not reported Bicalutamide analogs
Key Observations:

Impact of Trifluoromethyl vs. Methylthio Groups: Compound 36 (methylthio substituent) exhibits higher binding affinity (Ki = 12 nM) at the PCP site compared to 49 (trifluoromethyl substituent, Ki = 45 nM), indicating that electron-donating sulfur groups may enhance receptor interaction .

Halogen Substitution :

  • Introduction of 6-fluoro (53 ) or 5-bromo substituents in the N'-(3-CF₃-phenyl) series improved affinity (Ki = 18–22 nM), suggesting halogen interactions with hydrophobic pockets in the binding site .

Side Chain Modifications :

  • The hydroxyethyl side chain in the target compound may mimic structural features of T0901317 , a benzenesulfonamide CAR inverse agonist with a trifluoroethyl-hydroxy group. However, the methylthio group in the target compound could reduce metabolic instability compared to T0901317’s trifluoroethyl moiety .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Trifluoromethyl groups enhance metabolic stability but may reduce binding affinity due to steric hindrance or altered electronic profiles. Methylthio groups, while less stable metabolically, improve affinity through sulfur-mediated interactions .
  • Position-Specific Effects : Substituents at the 6-position of the aryl ring (e.g., 6-fluoro in 53 ) are more favorable than 4- or 5-position substitutions, which disrupt binding .
  • Side Chain Flexibility : Hydroxyethyl side chains (as in the target compound) may confer conformational flexibility, enabling better target engagement compared to rigid analogs like Related Substance A (), which has a sulfonyl group limiting rotational freedom .

Biological Activity

The compound N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄F₃N₃O₂S
  • Molecular Weight : 319.33 g/mol

The presence of a trifluoromethyl group and a sulfonamide moiety suggests significant interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The compound exhibits inhibitory effects on various enzymes, including:
    • Cholinesterases : It has shown potential as an acetylcholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Studies indicate IC50 values in the low micromolar range, suggesting potent activity compared to standard inhibitors like donepezil .
    • Proteases : It has been evaluated for its ability to inhibit viral proteases, particularly SARS-CoV-2 3CL protease, with promising IC50 values indicating effective inhibition .
  • Receptor Modulation : The compound acts on neurokinin receptors, which are involved in various physiological processes including pain perception and inflammation. Its modulation of these receptors can lead to therapeutic effects in pain management and anti-inflammatory applications .

Efficacy in Biological Assays

Biological ActivityTargetIC50 ValuesReference
Acetylcholinesterase InhibitionAChE7.49 µM
SARS-CoV-2 3CL Protease InhibitionViral Protease14.47 µM
Neurokinin Receptor ModulationNK1 ReceptorNot specified

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective properties of the compound in animal models of Alzheimer's disease. The results indicated a significant reduction in cognitive decline and neuroinflammation markers .
  • Anticancer Activity : In vitro studies demonstrated that the compound exhibits anticancer properties against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed an IC50 value of 5.85 µM against MCF-7 cells, indicating its potential as an anticancer agent .
  • Toxicological Profile : Preliminary toxicity assessments revealed that while the compound exhibits beneficial biological activities, it also poses risks such as skin irritation and potential allergic reactions upon exposure .

Q & A

Basic Questions

Q. What synthetic strategies are effective for synthesizing N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide?

  • Methodological Answer : A stepwise approach is recommended. First, protect the hydroxyl group using benzyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during sulfonamide coupling. Deprotonation with NaH in THF (0°C) facilitates nucleophilic substitution between the hydroxyl-protected intermediate and 3-(trifluoromethyl)benzenesulfonyl chloride . Subsequent deprotection under mild conditions (e.g., catalytic hydrogenation for benzyl groups) yields the final compound. Intermediate purification via column chromatography ensures high purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography confirms stereochemistry and molecular packing, as demonstrated for structurally similar sulfonamides .
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) identifies functional groups and confirms regioselectivity. The trifluoromethyl group shows distinct ¹⁹F signals (~-60 to -70 ppm) .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns.
  • HPLC with UV/Vis detection assesses purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound's pharmacokinetic properties?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability. To quantify this:

  • Measure logP via shake-flask or chromatographic methods and compare with non-fluorinated analogs.
  • Conduct microsomal stability assays (e.g., liver microsomes) to assess oxidative degradation. The electron-withdrawing nature of CF₃ reduces cytochrome P450-mediated metabolism, as seen in related sulfonamides .
  • Use molecular dynamics simulations to study interactions with lipid bilayers, correlating with enhanced membrane permeability.

Q. How can researchers resolve contradictory data in biological activity studies?

  • Methodological Answer : Contradictions may arise from impurities or assay variability.

  • Reproduce experiments with independently synthesized batches, ensuring purity via HPLC .
  • Use orthogonal assays : For example, if a kinase inhibition assay conflicts with cellular viability data, validate via thermal shift assays or surface plasmon resonance (SPR) to confirm target binding .
  • Control storage conditions : Sulfonamides are sensitive to light and humidity; store under inert gas (N₂/Ar) at -20°C .

Q. What strategies are recommended for identifying the compound's mechanism of action (MoA)?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on resin to pull down cellular binding partners, followed by LC-MS/MS identification .
  • Docking studies : Use crystal structures of homologous targets (e.g., carbonic anhydrase) to model interactions, focusing on hydrogen bonding with the sulfonamide group and hydrophobic contacts with the CF₃ moiety .
  • Gene expression profiling : Treat model organisms/cells and analyze transcriptomic changes via RNA-seq to infer pathways affected.

Q. How to optimize the compound's stability under physiological conditions?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS. Sulfonamides are prone to hydrolysis in acidic conditions; consider prodrug strategies (e.g., esterification of the hydroxyl group) .
  • Photostability testing : Expose to UV-Vis light (300–800 nm) and quantify degradation products. Structural analogs with methylthio groups show improved stability compared to hydroxyl derivatives .

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